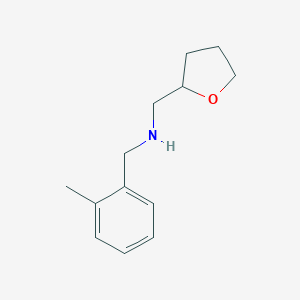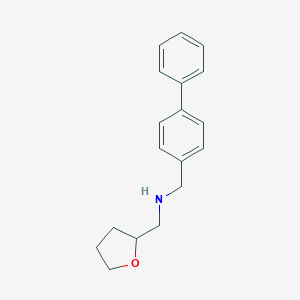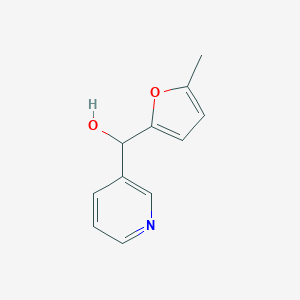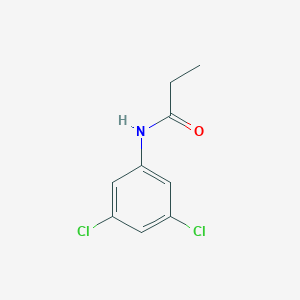![molecular formula C11H9NOS B185637 2-[(2-Thienylmethylene)amino]phenol CAS No. 1435-04-7](/img/structure/B185637.png)
2-[(2-Thienylmethylene)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Thienylmethylene)amino]phenol, commonly known as TMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMAP is a heterocyclic compound that belongs to the class of Schiff bases, which are widely used in organic synthesis.
作用機序
The mechanism of action of TMAP is not fully understood. However, it is believed that TMAP exerts its biological activity by interacting with specific target molecules in cells. TMAP has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity. TMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TMAP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TMAP can inhibit the growth of several bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. TMAP has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, TMAP has been shown to possess antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
TMAP has several advantages for use in lab experiments. Firstly, TMAP is relatively easy to synthesize and purify, making it readily available for use in various applications. Secondly, TMAP exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to the use of TMAP in lab experiments. Firstly, TMAP has limited solubility in water, which can make it difficult to work with in certain applications. Secondly, TMAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TMAP. Firstly, the mechanism of action of TMAP needs to be further elucidated to fully understand its biological activity. Secondly, the potential applications of TMAP in material science, such as in the design of MOFs, need to be explored further. Thirdly, the use of TMAP as a fluorescent probe for the detection of metal ions needs to be optimized for greater sensitivity and selectivity. Finally, the potential use of TMAP as a therapeutic agent for various diseases needs to be further investigated in preclinical and clinical studies.
Conclusion:
In conclusion, TMAP is a versatile compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. TMAP exhibits a range of biological activities, including antibacterial, antifungal, antitumor, and antioxidant activities. TMAP has several advantages for use in lab experiments, but also has limitations that need to be taken into consideration. Further research is needed to fully understand the mechanism of action of TMAP and to explore its potential applications in various fields.
合成法
TMAP can be synthesized by the condensation reaction of 2-aminophenol and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesized TMAP can be purified by recrystallization from a suitable solvent.
科学的研究の応用
TMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TMAP has been shown to exhibit antibacterial, antifungal, and antitumor activities. TMAP has also been used as a ligand for metal ions, which can be used in the design of metal-organic frameworks (MOFs) for gas storage and separation. In analytical chemistry, TMAP has been used as a fluorescent probe for the detection of metal ions in solution.
特性
CAS番号 |
1435-04-7 |
|---|---|
製品名 |
2-[(2-Thienylmethylene)amino]phenol |
分子式 |
C11H9NOS |
分子量 |
203.26 g/mol |
IUPAC名 |
2-(thiophen-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C11H9NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H |
InChIキー |
IHDRGBZVVCOUIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
その他のCAS番号 |
1435-04-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)

![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)

